molecular formula C22H22N8O6S4 B1496385 Unii-H1L2dsy2CM CAS No. 1286218-70-9

Unii-H1L2dsy2CM

Cat. No. B1496385
CAS RN: 1286218-70-9
M. Wt: 622.7 g/mol
InChI Key: YXIOPLJUAOXODC-BRZRCAQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The UNII “H1L2dsy2CM” is associated with a substance known as "CEFTAROLINE M-1" .


Molecular Structure Analysis

The molecular formula of “Unii-H1L2dsy2CM” is C22H22N8O6S4 . The InChI and SMILES strings provide a textual representation of the molecule’s structure.

Scientific Research Applications

Scientific Literature Analysis

The compound could be used in scientific literature analysis . Large Language Models (LLMs) like Uni-SMART could potentially use “Unii-H1L2dsy2CM” to improve the analysis of scientific literature .

Patent Infringement Detection

The compound could be used in patent infringement detection . Models like Uni-SMART could potentially use “Unii-H1L2dsy2CM” to detect patent infringements .

Nuanced Analysis of Charts

The compound could be used in nuanced analysis of charts . Models like Uni-SMART could potentially use “Unii-H1L2dsy2CM” to perform nuanced analysis of charts .

Mechanism of Action

Target of Action

Unii-H1L2dsy2CM, also known as Insulin lispro, primarily targets the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units .

Mode of Action

Insulin lispro binds to the alpha subunit of the insulin receptor, stimulating the tyrosine kinase activity intrinsic to the beta subunit of the receptor . This interaction triggers a series of downstream effects that regulate glucose metabolism.

Biochemical Pathways

Insulin lispro is involved in the regulation of several biochemical pathways. It promotes glucose uptake from the blood into internal organs and tissues such as the liver, fat cells, and skeletal muscle . This allows for the transformation of glucose into glycogen or fat for storage. Insulin lispro also inhibits hepatic glucose production, enhances protein synthesis, and inhibits lipolysis and proteolysis .

Pharmacokinetics

The pharmacokinetics of Unii-H1L2dsy2CM, or Insulin lispro, involves its absorption, distribution, metabolism, and excretion (ADME) properties . Insulin lispro begins to exert its effects within 15 minutes of subcutaneous administration, while peak levels occur 30 to 90 minutes after administration . Due to its duration of action of around 5 hours, Insulin lispro is considered a “bolus insulin” as it provides high levels of insulin in a short period of time to mimic the release of endogenous insulin from the pancreas after meals .

Result of Action

The molecular and cellular effects of Insulin lispro’s action involve the regulation of glucose metabolism. By promoting glucose uptake into cells and inhibiting hepatic glucose production, Insulin lispro helps to control hyperglycemia in diabetes mellitus . It also enhances protein synthesis and inhibits lipolysis and proteolysis, contributing to the overall metabolic regulation .

properties

IUPAC Name

(2R)-2-[(R)-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-carboxylatomethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O6S4/c1-3-36-28-14(16-27-21(23)40-29-16)17(31)25-15(20(34)35)18-26-13(19(32)33)12(9-37-18)39-22-24-11(8-38-22)10-4-6-30(2)7-5-10/h4-8,15,18,26H,3,9H2,1-2H3,(H4-,23,25,27,29,31,32,33,34,35)/b28-14-/t15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIOPLJUAOXODC-BRZRCAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCON=C(C1=NSC(=N1)N)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@@H]([C@@H]2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286218-70-9
Record name Ceftaroline M-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286218709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTAROLINE M-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1L2DSY2CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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